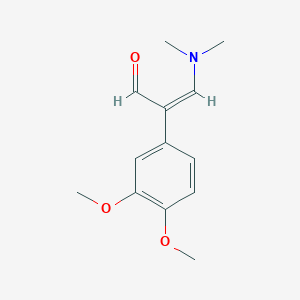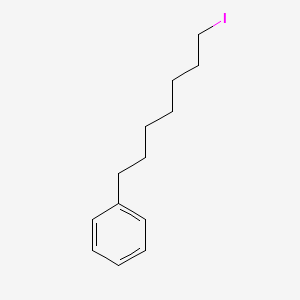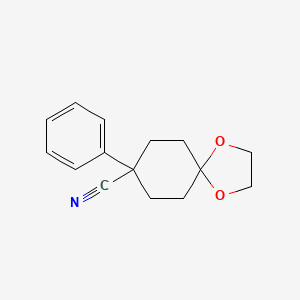
4-Cyano-4-phenylcyclohexanone ethylene ketal
Descripción general
Descripción
4-Cyano-4-phenylcyclohexanone ethylene ketal (CPCEK) is a chemical compound with potential applications in various fields of research and industry. It has a molecular formula of C15H17NO2 and a molecular weight of 243.3 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C15H17NO2 . The IUPAC name for this compound is 8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 243.3 g/mol and a molecular formula of C15H17NO2 . Other specific properties such as density, melting point, boiling point, and flash point are not provided in the search results .Aplicaciones Científicas De Investigación
1. Crystallization and Structural Analysis
- Crystallization of Achiral Cyclohexanone Ethylene Ketal : The compound 4-methoxy-4-(p-methoxyphenyl)-cyclohexanone ethylene ketal, a variant of the requested compound, resolves spontaneously and has its crystal structure solved in a chiral spatial group. This demonstrates the potential for structural analysis of similar compounds, including 4-Cyano-4-phenylcyclohexanone ethylene ketal (Graus et al., 2010).
2. Synthesis Techniques
- Synthesis Using Solid Acids : Various solid acids, such as methane sulfonates and sulfuric acid, have been reviewed for their efficacy in catalyzing the synthesis of cyclohexanone ethylene ketal, a close relative to the compound (Yu Shanxin, 2007).
- Catalysis by Sodium Bisulfate : The synthesis of cyclohexanone ethylene ketal from cyclohexanone and ethylene glycol, catalyzed by sodium bisulfate, demonstrates a method that could potentially be applied to synthesizing this compound (Y. Shan, 2001).
3. Chemical Modification and Applications
- Modification of Cyclohexanones with Phenylacetylene : Cyclohexanones react with phenylacetylene to give phenylmethylidene dispirocyclic ketals. This indicates potential for modifying cyclohexanone ethylene ketal compounds for various applications (Schmidt et al., 2011).
Propiedades
IUPAC Name |
8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c16-12-14(13-4-2-1-3-5-13)6-8-15(9-7-14)17-10-11-18-15/h1-5H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPVZFGEMDNOTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C#N)C3=CC=CC=C3)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481489 | |
| Record name | 4-Cyano-4-phenylcyclohexanone ethylene ketal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51509-98-9 | |
| Record name | 4-Cyano-4-phenylcyclohexanone ethylene ketal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

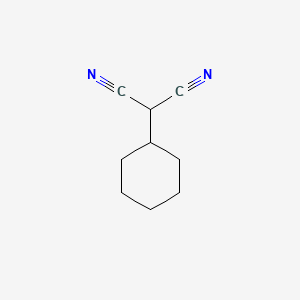

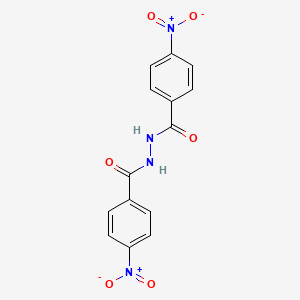
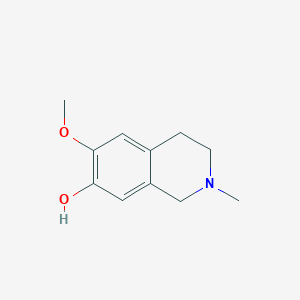
![(8-Methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-yl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B3065481.png)


![ethyl N-[1,3-dimethyl-4-(methylamino)-2,6-dioxopyrimidin-5-yl]-N-(ethoxycarbonylamino)carbamate](/img/structure/B3065496.png)

